Adenosine monotungstate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15N5O7W |
|---|---|
Molecular Weight |
501.10 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;dihydroxy(oxo)tungsten |
InChI |
InChI=1S/C10H13N5O4.2H2O.O.W/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;;;;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);2*1H2;;/q;;;;+2/p-2/t4-,6-,7+,10+;;;;/m0..../s1 |
InChI Key |
YGGXZRZCGFLZPM-LRDMJOKZSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N.O[W](=O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O[W](=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Adenosine Monotungstate
Chemical Synthesis Approaches
The chemical synthesis of adenosine (B11128) monotungstate is theorized to proceed through standard organic and inorganic reactions, focusing on the formation of a stable link between the adenosine molecule and a tungsten-containing group. smolecule.com
Nucleophilic Substitution Strategies for Tungsten Moiety Incorporation
Nucleophilic substitution represents a primary theoretical pathway for attaching a tungsten group to adenosine. smolecule.com This method involves a nucleophile (a species rich in electrons) attacking an electrophilic center, leading to the displacement of a leaving group.
Conceptual Reaction Pathway:
In this proposed scheme, a hydroxyl group on the ribose sugar of adenosine, most likely at the 5' position due to its primary nature and higher reactivity, would act as the nucleophile. This nucleophile would attack a tungsten-containing electrophile, such as tungsten oxychloride (WOCl₄). vulcanchem.com
Activation of Adenosine: The hydroxyl group of adenosine may require deprotonation with a mild base to enhance its nucleophilicity, forming an alkoxide intermediate.
Tungsten Electrophile: A suitable tungsten-containing reactant, for example, an organotungsten complex or a tungsten halide, would serve as the electrophile.
Reaction Conditions: The reaction would likely be conducted in an anhydrous (water-free) solvent to prevent hydrolysis of the tungsten reactant and the final product. vulcanchem.com
A related strategy could involve the substitution of the phosphate (B84403) group in Adenosine Monophosphate (AMP) with a tungstate (B81510) moiety, a process referred to as ligand exchange. vulcanchem.com This would require carefully controlled pH to facilitate the reaction. vulcanchem.com
Table 1: Key Components in Nucleophilic Substitution for Adenosine Monotungstate Synthesis
| Role | Compound Example | Justification |
|---|---|---|
| Nucleophile | Adenosine | The 5'-hydroxyl group on the ribose is a primary alcohol, making it a reactive nucleophilic site. |
| Electrophile | Tungsten Oxychloride (WOCl₄) | The tungsten center is electron-deficient and susceptible to nucleophilic attack. vulcanchem.com |
| Solvent | Anhydrous Acetonitrile (B52724) | Prevents unwanted side reactions with water. mdpi.com |
| Base (optional) | Triethylamine | Can be used to deprotonate the hydroxyl group, increasing its reactivity. |
Coordination Chemistry Routes for Adenosine-Tungsten Complexation
Coordination chemistry offers an alternative approach, focusing on the formation of a coordination complex between adenosine and a tungsten center. smolecule.com This route relies on the Lewis acid-base interaction where the tungsten atom (Lewis acid) accepts electron pairs from donor atoms (Lewis bases) on the adenosine molecule.
Potential Coordination Sites:
Ribose Hydroxyl Groups: The oxygen atoms of the 2', 3', and 5' hydroxyl groups on the ribose moiety are excellent electron-pair donors. vulcanchem.com
Purine (B94841) Ring Nitrogens: The nitrogen atoms of the adenine (B156593) base can also participate in coordination, although this is sometimes less favored sterically.
Proposed Synthesis:
A direct coordination reaction would involve mixing a tungsten salt, such as a tungsten halide or an oxo-tungsten species, with adenosine in a suitable solvent. smolecule.comvulcanchem.com The reaction conditions, including temperature and pH, would be critical to control the final structure and prevent the formation of undesired polymeric species or hydrolysis products. The resulting complex would feature coordinate bonds between the tungsten atom and the oxygen or nitrogen atoms of adenosine. This method is commonly used to create complexes between purine bases and polyoxotungstates, which are larger cluster anions of tungsten. mdpi.com
Biochemical Synthesis Pathways
While less common for this specific type of compound, biochemical routes involving enzymes are a theoretical possibility for creating novel metallo-organic structures. smolecule.com
Exploration of Enzymatic Systems for Tungsten Integration into Adenosine Structure
Nature utilizes tungsten in certain enzymes, where it is typically bound to a complex organic molecule called a pterin (B48896) cofactor. mdpi.comoup.com These biological systems demonstrate that enzymatic pathways exist for the specific incorporation of tungsten into organic scaffolds. mdpi.com
Hypothetical Enzymatic Synthesis:
A hypothetical biochemical pathway for this compound could involve an enzyme that recognizes both adenosine (or a precursor like Adenosine Triphosphate, ATP) and tungstate (WO₄²⁻).
Enzyme Class: An enzyme such as a kinase or a synthetase could potentially be engineered or discovered that could catalyze this reaction. For instance, certain ATP sulfurylase domains are known to bind tungstate. nih.gov
Mechanism: The enzyme's active site would bind both substrates in a specific orientation, facilitating the formation of a covalent bond. This could proceed through an activated intermediate, similar to how ATP sulfurylase activates sulfate (B86663) by converting it to adenosine 5'-phosphosulfate (APS). nih.gov
However, it is important to note that this remains a speculative area. While enzymes that metabolize adenosine and those that bind tungsten exist, there is no definitive evidence of a naturally occurring or engineered enzyme that combines the two to form this compound. oup.comnih.gov The vast majority of tungstoenzymes utilize a pterin-based cofactor, not a nucleotide like adenosine, to coordinate the tungsten atom. unl.pt
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| Adenosine | - | Core biomolecule and nucleophilic reactant. |
| Adenosine Monophosphate | AMP | A potential starting material for ligand exchange. vulcanchem.com |
| Adenosine Triphosphate | ATP | Energy currency in cells, involved in enzymatic reactions. nih.gov |
| Adenosine 5'-phosphosulfate | APS | An activated intermediate in sulfate metabolism. nih.gov |
| Tungsten Oxychloride | WOCl₄ | A potential electrophilic tungsten source. vulcanchem.com |
| Tungstate | WO₄²⁻ | The oxoanion of tungsten, a potential substrate in enzymatic reactions. nih.gov |
| Polyoxotungstate | - | Large tungsten-oxygen cluster anions that form complexes with organic molecules. mdpi.com |
Advanced Spectroscopic and Structural Characterization of Adenosine Monotungstate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ³¹P-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a chemical compound by providing detailed information about the chemical environment of specific atomic nuclei.
¹H-NMR (Proton NMR): In a hypothetical ¹H-NMR analysis of adenosine (B11128) monotungstate, one would expect to observe signals corresponding to the protons of the adenosine moiety. These include distinct peaks for the non-exchangeable protons on the adenine (B156593) base (H2 and H8) and the ribose sugar (H1', H2', H3', H4', and the two H5' protons). The chemical shifts and coupling patterns of these protons would be influenced by the attachment of the tungstate (B81510) group. For instance, coordination of the tungstate to the 5'-hydroxyl group of the ribose would likely cause a significant downfield shift for the adjacent H5' protons compared to free adenosine. Data from related adenosine derivatives can provide an expected range for these shifts. hmdb.camdpi.com
¹³C-NMR (Carbon-13 NMR): A ¹³C-NMR spectrum would reveal the carbon skeleton of the molecule. Each unique carbon atom in the adenine ring and the ribose sugar would produce a distinct signal. The position of the tungstate group would be further confirmed by the chemical shift changes, particularly for the C5' carbon of the ribose, which is directly bonded to the oxygen linking the tungstate.
³¹P-NMR (Phosphorus-31 NMR): While adenosine monotungstate contains tungsten and not phosphorus, ³¹P-NMR is a critical technique for analyzing related compounds like adenosine monophosphate (AMP). aiinmr.com If a phosphate (B84403) linker were involved in a tungstate complex, ³¹P-NMR would be invaluable. For this compound itself, this specific NMR technique is not applicable unless a phosphate group is also present in the structure. Studies on polyoxometalates, which can include tungsten, sometimes utilize ³¹P-NMR when phosphate is part of the structure or substrate. researchgate.net
A hypothetical data table of expected NMR shifts is not provided due to the lack of experimental data.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."
For this compound, an FTIR spectrum would display vibrational bands characteristic of both the adenosine and tungstate components.
Adenosine Vibrations: Bands corresponding to the N-H stretching of the amine group (around 3300-3100 cm⁻¹), C-H stretching of the ribose and adenine rings, C=N and C=C ring stretching vibrations of the purine (B94841) system (typically in the 1650-1400 cm⁻¹ region), and C-O stretching of the ribose hydroxyl groups would be expected. nih.govnih.gov
Tungstate Vibrations: The presence of the tungstate group would introduce strong absorption bands in the lower frequency region (typically below 1000 cm⁻¹), corresponding to W=O and W-O-C stretching vibrations. The precise position of these bands would offer insight into the coordination environment of the tungsten atom. bilkent.edu.trqut.edu.au
Comparative analysis with the spectrum of free adenosine would highlight shifts in the ribose C-O and O-H vibrational bands, confirming the site of tungstate attachment. nih.gov
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3100 |
| O-H Stretch (Ribose) | 3400 - 3200 (Broad) |
| C=N, C=C Stretch (Purine Ring) | 1650 - 1400 |
| C-O Stretch (Ribose) | 1150 - 1000 |
| W=O / W-O Stretch | 1000 - 700 |
This table is illustrative and based on general functional group frequencies, not specific experimental data for this compound.
Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. ajol.info
A TGA analysis of this compound would reveal its decomposition pattern. Typically, a thermogram would show:
An initial mass loss at lower temperatures (below 150°C), corresponding to the evaporation of adsorbed water or solvent molecules.
Subsequent, more significant mass loss steps at higher temperatures, indicating the decomposition of the organic adenosine moiety.
The final residual mass at the end of the experiment would correspond to the thermally stable tungsten oxide (WO₃), allowing for a quantitative determination of the tungsten content in the original compound.
By studying the decomposition temperatures, one can infer the thermal stability of the compound. The coordination of tungstate to adenosine might enhance its thermal stability compared to the free nucleoside. Studies on metal complexes with adenine have shown that the decomposition profiles are indicative of the coordination structure. mdpi.com
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and assessing its purity.
LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the preferred method for this compound due to its polarity and low volatility. The sample would first be separated from any impurities by liquid chromatography, then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to detect the molecular ion or related adducts (e.g., [M+H]⁺ or [M-H]⁻). The determined molecular weight should match the calculated value for the chemical formula C₁₀H₁₅N₅O₇W. nih.govnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is generally unsuitable for non-volatile and thermally sensitive compounds like this compound unless derivatization is performed to make it volatile.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, yielding structural information by analyzing the fragmentation pattern, which would likely show the loss of the adenosine and tungstate moieties separately. nih.govmdpi.com
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 502.0559 |
| [M-H]⁻ | 500.0402 |
| [M+Na]⁺ | 524.0378 |
This table is based on the calculated molecular weight for C₁₀H₁₅N₅O₇W and does not represent experimental data. nih.gov
X-ray Fluorescence (XRF) Spectrometry for Elemental Binding Detection
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgthermofisher.com It works by bombarding a sample with high-energy X-rays, causing the elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.
For this compound, XRF would be primarily used to:
Confirm the Presence of Tungsten: The technique is highly sensitive for heavy elements and would unequivocally detect the presence of tungsten (W) in the sample. acs.org
Quantitative Analysis: By calibrating with appropriate standards, XRF can determine the precise concentration of tungsten in the compound, which can be used to verify the stoichiometry and purity of the sample. ias.ac.inresearchgate.net
While XRF is excellent for elemental detection, it does not directly provide information about the chemical bonding or coordination environment (i.e., how the tungsten is bonded to the adenosine). It confirms that tungsten is present, which, when combined with data from other techniques like NMR and FTIR, provides a complete picture of the compound's structure. acs.org
Chemical Reactivity and Mechanistic Investigations of Adenosine Monotungstate
Hydrolytic Pathways and Product Characterization
The stability of the adenosine (B11128) monotungstate molecule is influenced by hydrolytic processes. Hydrolysis, a reaction involving the breaking of a bond by water, can lead to the degradation of the compound into its constituent parts.
Research indicates that the hydrolysis of adenosine monotungstate can yield free adenosine and various forms of tungsten oxides as the primary products. smolecule.com This process is analogous to the hydrolysis of other adenosine derivatives like adenosine triphosphate (ATP). smolecule.com However, stability studies have shown that the bond between the tungsten atom and the ribose component of adenosine exhibits considerable resistance to hydrolysis under physiological pH conditions, typically ranging from 6.8 to 7.4. vulcanchem.com This suggests a degree of stability in biological environments.
The general pathway for hydrolysis can be summarized as follows:
Table 1: Hydrolysis of this compound
| Reactant | Condition | Products |
| This compound + H₂O | Aqueous Environment | Adenosine + Tungsten Oxides |
The characterization of these products is essential for understanding the compound's lifecycle in a given system. Adenosine is a well-known nucleoside with critical roles in cellular metabolism, while tungsten oxides comprise a class of inorganic compounds with diverse properties.
Redox Chemistry of the Tungsten Center within the Adenosine Framework
The tungsten atom within the this compound complex is a key site for electrochemical activity. The tungsten center is capable of undergoing both oxidation and reduction (redox) reactions, which allows the molecule to participate in electron transfer processes. smolecule.com
The tungsten atom in this compound typically exists in the W⁶⁺ oxidation state. vulcanchem.com This high oxidation state makes it a potential electron acceptor, allowing it to be reduced to lower oxidation states. The ability to cycle between different oxidation states is a characteristic feature of many transition metal complexes and is fundamental to their potential roles in catalysis and biological systems. smolecule.comnih.gov The specific redox potential of the tungsten center in this compound would be influenced by the coordination environment provided by the adenosine ligand, but detailed studies on this specific complex are not widely available.
Coordination Chemistry and Ligand Exchange Processes of this compound Complexes
The structure of this compound is defined by the coordination of a tungsten-oxo moiety to the adenosine molecule. vulcanchem.com The tungsten atom acts as a central coordination point, binding to the hydroxyl groups of the ribose sugar. vulcanchem.com Beyond this internal coordination, the complex can interact with other molecules, known as ligands, to form new coordination complexes. smolecule.com This process can alter the compound's reactivity and biological activity. smolecule.com
Ligand exchange, or ligand substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgsavemyexams.com These reactions proceed through a spectrum of mechanisms, primarily categorized as associative, dissociative, or interchange pathways. libretexts.orgyoutube.com
Associative (A) Mechanism: The incoming ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, before the original ligand departs. libretexts.org
Dissociative (D) Mechanism: The original ligand first breaks its bond with the metal center, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org
Interchange (I) Mechanism: The incoming and outgoing ligands swap in a more concerted process without a distinct intermediate. youtube.com
For this compound, being an octahedral-like complex, the specific pathway would depend on factors such as the nature of the incoming ligand and the steric and electronic properties of the complex. libretexts.org Studies on similar Co(III)-Schiff base complexes have shown that ligand exchange rates are heavily dependent on the nature of the ligands involved and that these rates can correlate with biological activity. nih.gov
Table 2: Factors Influencing Ligand Exchange Rates
| Factor | Influence on Reaction Rate |
| Identity of Incoming Ligand | Stronger nucleophiles can increase the rate of associative pathways. |
| Identity of Outgoing Ligand | Weaker bonds to the metal center lead to faster dissociation. |
| Steric Hindrance | Bulky ligands on the complex can favor dissociative pathways and slow associative ones. libretexts.org |
| Metal Center Properties | The size and charge of the tungsten ion affect bond strengths and the stability of intermediates. |
Polymerization Tendencies of Monotungstate Species in Varying Chemical Environments
A significant aspect of tungstate (B81510) chemistry is the tendency of monomeric tungstate units to polymerize into larger structures, known as polytungstates or isopolytungstates. nih.govresearchgate.netresearchgate.net This behavior is highly dependent on the chemical environment, particularly the pH of the solution.
In aqueous solutions, tungstate can exist as monomeric WO₄²⁻ anions. researchgate.net However, as the pH decreases and the solution becomes more acidic, these monomeric species tend to polymerize. nih.govresearchgate.net This process can lead to the formation of various complex polyanions. researchgate.net This polymerization tendency is a general characteristic of tungstate species and would apply to the monotungstate moiety within the this compound molecule. researchgate.nethud.ac.uk The presence of the bulky adenosine group might sterically influence the extent and nature of polymerization compared to simple inorganic tungstates.
The equilibrium between monomeric and polymeric tungstate species is critical, as it can affect the molecule's solubility, transport, and interaction with other substances. researchgate.net For instance, some research suggests that polymeric tungsten species have different adsorption affinities to minerals compared to their monomeric counterparts. researchgate.netresearchgate.net
Table 3: Effect of pH on Tungstate Speciation
| pH Condition | Predominant Species | Tendency |
| Alkaline (High pH) | Monomeric Tungstate (WO₄²⁻) | Low polymerization |
| Acidic (Low pH) | Polymeric Tungstates (Polyanions) | High polymerization nih.govresearchgate.net |
Biochemical and Cellular Interaction Mechanisms of Adenosine Monotungstate
Adenosine (B11128) Receptor Binding Dynamics and Potential Affinity Enhancement
ATP and its breakdown product, adenosine, exert their effects by binding to a class of receptors known as purinergic receptors. wikipedia.orgcvpharmacology.com These receptors are broadly divided into two families: P1 receptors, which primarily bind adenosine, and P2 receptors, which are activated by ATP and its diphosphate (B83284) and monophosphate derivatives (ADP and AMP). wikipedia.orgiomcworld.orgfrontiersin.org
P2 receptors are further categorized into two subtypes:
P2X receptors: These are ligand-gated ion channels. When ATP binds, the channel opens, allowing ions like calcium and sodium to flow into the cell, leading to rapid cellular responses. wikipedia.orgresearchgate.netuchicago.edu There are seven subtypes of P2X receptors (P2X1-7). iomcworld.org
P2Y receptors: These are G protein-coupled receptors (GPCRs). The binding of ATP to these receptors initiates a more complex and often slower signaling cascade inside the cell. wikipedia.orgresearchgate.net There are eight subtypes of P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). iomcworld.org
The affinity of these receptors for ATP can be modulated. For instance, studies on recombinant N-methyl-D-aspartate (NMDA) receptors have shown that ATP can act as both a competitive antagonist and a positive allosteric modulator. nih.gov At low concentrations of the primary neurotransmitter glutamate (B1630785), ATP can inhibit receptor currents, while at high glutamate concentrations, it can enhance them. nih.gov This suggests a complex interaction where ATP can fine-tune the receptor's response to its primary ligand.
Table 1: Purinergic Receptor Subtypes and Their Ligands
| Receptor Family | Subtype | Primary Ligand(s) | Signaling Mechanism |
| P1 Receptors | A1, A2A, A2B, A3 | Adenosine | G protein-coupled |
| P2 Receptors | P2X1-7 | ATP | Ligand-gated ion channel |
| P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14 | ATP, ADP | G protein-coupled |
Influence on Downstream Intracellular Signaling Pathways
Upon binding to its receptors, ATP triggers a variety of intracellular signaling pathways that regulate numerous cellular functions. nih.govbenthamscience.com
When ATP binds to P2Y receptors , the associated G-proteins activate enzymes like phospholipase C. researchgate.net This leads to the production of second messengers such as inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, can trigger the release of calcium from intracellular stores, further propagating the signal. researchgate.net
ATP also serves as a substrate for kinases, which are enzymes that add phosphate (B84403) groups to other proteins. nih.govwikipedia.org This process, called phosphorylation, can activate or deactivate target proteins, initiating signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. wikipedia.orgbenthamscience.com The MAPK pathway is crucial for processes like cell growth, differentiation, and stress responses. Research has shown that extracellular ATP can protect against glutamate-induced excitotoxicity by activating the Erk1/2 signaling pathway, a component of the MAPK cascade. frontiersin.org
Modulation of Neurotransmission via Adenosine Triphosphate-Receptor Interactions
ATP is a recognized neurotransmitter in both the central and peripheral nervous systems. wikipedia.orgnih.govresearchgate.net It is stored in synaptic vesicles and released into the synaptic cleft, where it can act on postsynaptic P2X and P2Y receptors to mediate fast excitatory neurotransmission. nih.govresearchgate.net
ATP often acts as a co-transmitter, being released alongside other neurotransmitters like acetylcholine, noradrenaline, and GABA. nih.gov This co-transmission allows for a more complex and nuanced regulation of synaptic activity than a single neurotransmitter could achieve. In the taste system, ATP is the primary neurotransmitter responsible for transmitting signals from taste receptor cells to the sensory nerves. frontiersin.org The binding of ATP to P2X2 and P2X3 receptors on these nerves is essential for the sense of taste. frontiersin.org
Furthermore, ATP plays a significant role in the communication between neurons and glial cells, the supportive cells of the nervous system. researchgate.net Glial cells also possess ATP receptors, and their activation can trigger calcium signaling and other responses, highlighting the role of ATP in coordinating the activity of different cell types in the brain. researchgate.net
Adenosine Triphosphate Involvement in Regulation of Vasodilation Processes
ATP is a potent regulator of vascular tone, capable of causing both vasoconstriction and vasodilation depending on the context. nih.gov When released from sympathetic nerve endings, ATP can bind to P2X receptors on smooth muscle cells, causing them to contract and leading to vasoconstriction. nih.gov
Conversely, circulating ATP can bind to P2Y receptors on the endothelial cells that line blood vessels. nih.govphysiology.org This binding stimulates the release of vasodilating substances like nitric oxide (NO) and prostaglandins, which cause the underlying smooth muscle to relax, resulting in vasodilation. nih.gov This mechanism is important for increasing blood flow to tissues that have a high metabolic demand, such as exercising muscles. physiology.org Studies in humans have shown that exogenous ATP infusion can evoke significant vasodilation, mimicking the blood flow increases seen during moderate exercise. physiology.orgphysoc.org Interestingly, this ATP-mediated vasodilation does not appear to be impaired in older individuals, even when responses to other vasodilators are reduced. physoc.orgunm.edu
Table 2: ATP's Dual Role in Vascular Tone Regulation
| Action | Receptor Type | Target Cell | Outcome |
| Vasoconstriction | P2X | Smooth Muscle Cell | Contraction |
| Vasodilation | P2Y | Endothelial Cell | Release of NO and prostaglandins, leading to relaxation |
Effects on Cellular Energy Cycling and Adenosine Phosphate Interconversions
ATP is central to the cell's energy cycle. khanacademy.org The energy stored in ATP is released through the hydrolysis of its high-energy phosphoanhydride bonds. When the terminal phosphate group is removed, ATP is converted to adenosine diphosphate (ADP), releasing energy that powers cellular work. wikipedia.org If a further phosphate is removed, adenosine monophosphate (AMP) is formed. wikipedia.org
This process is reversible. ATP is constantly being regenerated from ADP and AMP through cellular respiration. wikipedia.orgkhanacademy.org The main pathways for ATP production in eukaryotes are glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation, which together can produce about 30 molecules of ATP from a single molecule of glucose. wikipedia.orgtrainerroad.com Fatty acids can also be broken down through beta-oxidation to produce ATP. wikipedia.org The continuous cycling between ATP, ADP, and AMP ensures a steady supply of energy for the cell. wikipedia.orgyoutube.com A typical human cell will use its entire body weight worth of ATP over the course of a day, with each ATP molecule being recycled 1000-1500 times. wikipedia.org
Impact on Intracellular Secondary Messenger Systems, including Cyclic Adenosine Monophosphate (cAMP)
ATP is a precursor for the important second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.org The enzyme adenylyl cyclase, which is often activated by G protein-coupled receptors, catalyzes the conversion of ATP to cAMP. wikipedia.orgwikipedia.org
cAMP, in turn, activates protein kinase A (PKA). wikipedia.org PKA then phosphorylates a variety of downstream targets, regulating a multitude of cellular processes, including metabolism, gene expression, and cell growth. wikipedia.org For example, in response to hormones like glucagon (B607659) and adrenaline, cAMP levels rise, leading to the activation of PKA and the subsequent breakdown of glycogen (B147801) to release glucose for energy. wikipedia.org The cAMP signaling pathway is particularly important in brain function but is involved in regulating cellular processes throughout the body. wikipedia.org The breakdown of cAMP to AMP is carried out by the enzyme phosphodiesterase, which terminates the signal. bio-gems.com
Enzymatic and Metabolic Pathway Modulation by Tungsten and Adenosine Monotungstate Analogs
Tungsten's Influence on Molybdenum Metabolism and Molybdenum-Containing Enzymes
Tungsten, due to its chemical similarity to molybdenum, acts as an antagonist to molybdenum and can inhibit molybdoenzymes. scispace.com This antagonism is a key aspect of its biological activity. mdpi.com Molybdenum is an essential trace element crucial for the function of several enzymes, including xanthine (B1682287) oxidase, sulfite (B76179) oxidase, and aldehyde oxidase, which are involved in purine (B94841) metabolism, sulfite detoxification, and the breakdown of aldehydes, respectively. mdpi.com
When tungsten is present, it can compete with molybdenum for incorporation into the molybdenum cofactor (MoCo), a necessary component of these enzymes. mdpi.com This competition can lead to the formation of inactive or dysfunctional enzymes. nih.govresearchgate.net For instance, in animal cells, tungsten has been shown to cause the substitution of molybdenum in sulfite oxidase and xanthine oxidase. scispace.com This inactivation of molybdenum-dependent enzymes is often reversible. If an organism is moved from a tungsten-rich to a molybdenum-rich environment, the active form of the molybdoenzyme can be restored. scispace.com
The influence of tungsten is particularly evident in organisms grown in molybdenum-deficient conditions, where the inhibitory effects of tungsten on enzymes like nitrogenase are more pronounced. scispace.com In some microorganisms, however, tungsten can functionally replace molybdenum in certain enzymes, particularly in those from extremophiles that thrive in high-temperature or highly reducing environments. mdpi.com
Interaction of Tungstate (B81510) Species with Phosphate-Dependent Biochemical Pathways and Polyphosphotungstate Formation
Tungstate, the primary form of tungsten in biological systems, is known to interact with phosphate-dependent biochemical pathways due to its structural resemblance to phosphate (B84403). tandfonline.com This mimicry allows tungstate to interfere with cellular processes that rely on phosphorylation and dephosphorylation reactions. nih.gov
One of the significant interactions is the polymerization of tungstate with phosphate, which can disrupt cellular functions. nih.gov However, studies on various cell lines have shown that tungstate's effects on these pathways can be complex and context-dependent. For example, while tungsten exposure can alter the activity of protein tyrosine kinases, the specific effect—be it an increase or decrease in activity—varies between different cell lines and species. nih.gov
Research has indicated that tungsten can influence intracellular signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP). In some cell lines, tungsten has been observed to significantly increase cAMP levels. nih.gov Despite these interactions, cellular ATP levels have been found to be largely unaffected by tungsten exposure in several tested cell lines. nih.gov
Tungsten Replacement of Molybdenum Cofactors in Key Enzymes (e.g., Xanthine Oxidase, Sulfite Oxidase)
The ability of tungsten to replace molybdenum in the active sites of molybdoenzymes is a well-documented phenomenon. researchgate.net This substitution typically results in the inactivation of the enzyme. scispace.comresearchgate.net Key enzymes affected by this replacement include xanthine oxidase and sulfite oxidase. scispace.comnih.gov
In studies with rats, the administration of tungsten, particularly in the context of a low molybdenum diet, led to a deficiency in both xanthine oxidase and sulfite oxidase activity. researchgate.netnih.gov This occurs because tungsten can be incorporated into the molybdopterin cofactor, creating a tungsten-containing analog that is catalytically inactive. nih.gov
While tungsten generally acts as an inhibitor, some microorganisms, especially those in anaerobic environments, possess enzymes that are naturally dependent on a tungsten cofactor rather than a molybdenum one. researchgate.net These tungstoenzymes catalyze similar types of reactions as their molybdenum counterparts.
Adenosine Monotungstate as a Ligand or Substrate for FHIT Protein (Bis(5'-adenosyl)-triphosphatase)
The Fragile Histidine Triad (FHIT) protein, a putative tumor suppressor, is an enzyme with dinucleoside 5',5'''-P1,P3-triphosphate (Ap3A) hydrolase activity. uniprot.orgnih.gov this compound has been identified as a ligand for the FHIT protein. uniprot.orgebi.ac.uk Crystallographic studies have detailed the interaction of this compound, as a transition state analog, with the FHIT protein. rcsb.org
Binding Interactions with FHIT and Related Dinucleoside Triphosphate Substrates (e.g., Ap3A, Ap4A)
The FHIT protein preferentially binds and hydrolyzes Ap3A, cleaving it into AMP and ADP. uniprot.orgnih.gov It can also hydrolyze P1-P4-bis(5'-adenosyl) tetraphosphate (B8577671) (Ap4A), but with a much lower affinity. uniprot.orgnih.gov The Km values for Ap3A and Ap4A are approximately 1.3 µM and 4.6 µM, respectively. nih.gov
The specificity constant (kcat/Km) for Ap3A is significantly higher than that for Ap4A, indicating that Ap3A is the preferred substrate. nih.gov The binding of these substrates to FHIT is crucial for its biological function. acs.org
Influence on FHIT's Hydrolase, Adenylylsulfatase, and Adenosine 5'-Monophosphoramidase Activities
The FHIT protein exhibits multiple catalytic activities. uniprot.org Its primary characterized activity is as an Ap3A hydrolase. uniprot.orgnih.gov In addition to this, FHIT also demonstrates adenylylsulfatase activity, hydrolyzing adenosine 5'-phosphosulfate to AMP and sulfate (B86663). uniprot.orgup.poznan.pl
Furthermore, FHIT possesses adenosine 5'-monophosphoramidase activity, capable of hydrolyzing adenosine 5'-monophosphoramidate (AMP-NH2) to AMP and ammonia. uniprot.org The catalytic activity of FHIT is dependent on conserved histidine residues within its active site. nih.gov
Role in FHIT-Mediated Apoptosis Induction and Tumor Suppressor Pathways
The tumor suppressor function of FHIT is closely linked to its ability to induce apoptosis. drugbank.comnih.gov This pro-apoptotic activity is thought to be initiated by the binding of FHIT to its substrate, Ap3A, which can increase in concentration under cellular stress. nih.govmdpi.com The formation of the FHIT-Ap3A complex appears to be a critical signaling event. nih.govacs.org
Interestingly, the induction of apoptosis by FHIT seems to depend on its ability to bind Ap3A or related compounds, but not necessarily on its catalytic activity. uniprot.orgdrugbank.com FHIT is also involved in signaling pathways that can lead to the suppression of tumor growth. mdpi.com It has been shown to play a role in inhibiting the degradation of the p53 tumor suppressor protein and is involved in signaling pathways that include SRC and AKT1. uniprot.orgdrugbank.com The loss of FHIT expression is a frequent event in various cancers and is associated with increased genomic instability. nih.govmdpi.com
Potential Interplay with Adenosine Monophosphate Activated Protein Kinase (AMPK) Signaling Pathways
The potential interaction between this compound and the Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway is a subject of scientific inquiry, primarily due to the structural similarities between this compound and adenosine monophosphate (AMP), a key activator of AMPK. AMPK is a crucial cellular energy sensor that, once activated, triggers a cascade of events to restore energy homeostasis by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.gov
The activation of AMPK is intricately linked to the cellular AMP:ATP ratio. nih.gov An increase in this ratio, indicative of low cellular energy, leads to AMP binding to the γ-subunit of the AMPK complex. This binding induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the α-subunit by upstream kinases, leading to the activation of AMPK. researchgate.net
Given that structural analogs of AMP can activate AMPK, the possibility of this compound modulating this pathway has been considered. However, a critical structural difference likely precludes a direct interaction. This compound lacks the phosphate group that is characteristic of AMP; instead, it possesses a tungsten-oxygen complex. vulcanchem.com This phosphate group on AMP is essential for its binding to the γ-subunit of AMPK and subsequent allosteric activation. nih.gov Therefore, it is hypothesized that the absence of this phosphate moiety in this compound prevents it from directly binding to and activating AMPK in the same manner as AMP. vulcanchem.com
While a direct activation mechanism is unlikely, the broader effects of tungsten compounds on cellular metabolism warrant consideration for indirect interactions. For instance, some tungsten compounds have been shown to influence metabolic pathways, though studies on sodium tungstate, another tungsten compound, indicated that it did not activate AMPK in certain cell types. drugbank.com Research into the specific effects of this compound on cellular energy levels and metabolic pathways is limited. Future studies would be necessary to determine if this compound has any indirect influence on the AMPK signaling pathway, for example, by altering the intracellular AMP:ATP ratio through other mechanisms or by interacting with other components of the metabolic regulatory network.
Interactive Data Table: Comparison of this compound and Adenosine Monophosphate
| Feature | This compound | Adenosine Monophosphate (AMP) |
| Core Structure | Adenosine (adenine + ribose) linked to a tungsten-oxygen complex. vulcanchem.com | Adenosine (adenine + ribose) linked to a single phosphate group. nih.gov |
| Direct AMPK Interaction | Unlikely due to the absence of a phosphate group. vulcanchem.com | Binds to the γ-subunit, leading to allosteric activation. nih.gov |
| Role in Energy Sensing | No established direct role. | Key indicator of low cellular energy status. nih.gov |
Theoretical and Computational Studies of Adenosine Monotungstate
Molecular Docking and Dynamics Simulations for Adenosine (B11128) Receptor Interactions
The biological activity of adenosine monotungstate is presumed to originate from its structural similarity to adenosine, a natural ligand for adenosine receptors (A₁, A₂A, A₂B, and A₃). vulcanchem.com These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes, making them significant drug targets. wikipedia.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be aimed at the adenosine receptor binding sites. The process involves computationally placing the ligand in various conformations within the receptor's binding pocket and scoring these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies on other adenosine derivatives have successfully used this approach to rationalize structure-activity relationships (SAR) and interpret binding modes. rsc.orgmdpi.com For instance, docking analyses have shown that for A₂A adenosine receptor agonists, the binding mode is generally conserved, consistent with crystal structures. rsc.org It is hypothesized that the tungsten moiety in this compound could influence receptor affinity and selectivity through its unique electronic and steric properties. vulcanchem.com
| Computational Technique | Objective for this compound | Key Parameters Investigated | Potential Insights |
| Molecular Docking | Predict the binding mode and affinity for adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). | Binding energy (scoring functions), hydrogen bond patterns, hydrophobic interactions, electrostatic interactions. | Rationalize receptor subtype selectivity; guide the design of derivatives with improved affinity and specificity. |
| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the this compound-receptor complex. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy, conformational changes over time. | Confirm the stability of the docked pose; understand the dynamic nature of the binding interaction; reveal allosteric effects. |
Quantum Chemical Calculations of Electronic Structure and Reactivity Mechanisms
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic structure and reactivity of molecules. scienceopen.com Methods like Density Functional Theory (DFT) are commonly used to investigate the properties of metal-containing compounds and to elucidate reaction mechanisms. researchgate.nettennessee.edu For this compound, these calculations can clarify the influence of the heavy tungsten atom on the electronic properties of the adenosine nucleoside.
Key areas of investigation using quantum chemistry include:
Geometric and Electronic Structure: Calculations can determine the optimized 3D geometry of this compound, including bond lengths and angles around the tungsten center. smolecule.com Analysis of the molecular orbitals (e.g., HOMO and LUMO) and the distribution of electron density can reveal how the tungsten atom alters the electronic profile of the adenosine moiety. This is crucial for understanding its reactivity and interaction with biological targets.
Reactivity Descriptors: Quantum chemical calculations can compute various reactivity descriptors, such as electrostatic potential maps, which indicate regions of the molecule susceptible to electrophilic or nucleophilic attack. This can help predict how this compound might interact with amino acid residues in an enzyme's active site or a receptor's binding pocket.
Reaction Mechanisms: These methods are invaluable for mapping out potential energy surfaces of chemical reactions, such as hydrolysis or redox processes involving the tungsten center. scienceopen.comsmolecule.com By calculating the energies of reactants, transition states, and products, theoretical chemists can predict reaction pathways and activation barriers, providing a mechanistic understanding that complements experimental kinetic data. nih.gov
| Property/Descriptor | Computational Method | Information Gained for this compound |
| Optimized Molecular Geometry | DFT, Ab initio methods | Provides precise bond lengths, bond angles, and dihedral angles. arxiv.org |
| Molecular Orbital Analysis (HOMO/LUMO) | DFT | Determines the energies and shapes of frontier orbitals, indicating sites for electron donation/acceptance. |
| Electron Density Distribution | DFT | Maps the distribution of charge throughout the molecule, highlighting polar regions. |
| Vibrational Frequencies | DFT | Predicts the infrared and Raman spectra, allowing for comparison with experimental data. rsc.org |
| Reaction Energy Profile | DFT, QM/MM | Elucidates the step-by-step mechanism of chemical reactions, including the identification of transition states and intermediates. nih.gov |
Modeling of Tungsten Speciation and Polymerization Dynamics in Biological Environments
In aqueous environments, particularly under physiological conditions, the speciation of tungsten is a critical factor influencing its bioavailability and biological activity. nih.gov Tungsten anions (tungstates) have a known tendency to polymerize, forming various polyoxotungstates, which may have different biological effects than the monomeric form. nih.govdtic.mil
Modeling these speciation and polymerization dynamics is essential for understanding the true nature of the active compound in a biological system.
Speciation Modeling: The formation of different tungsten species is highly dependent on factors like pH, concentration, and the presence of other ions. acs.orgcopernicus.org For example, in acidic environments, tungstate (B81510) is more likely to polymerize. frontiersin.org Computational models can predict the equilibrium distribution of various monomeric and polymeric tungsten species under specific physiological conditions. These models are often validated against experimental data from techniques like size exclusion chromatography coupled with mass spectrometry (SEC-ICP-MS), which can separate and identify different species. dtic.mil
Molecular Dynamics of Polymerization: MD simulations can be used to study the initial stages of tungstate polymerization. These simulations can model how individual monotungstate ions interact with each other and with other components of the biological medium, such as water, counter-ions, and biomolecules, to form larger aggregates. nih.gov Such studies provide atomistic detail on the forces driving polymerization, including electrostatic interactions and hydrogen bonding. frontiersin.org
Recent computational studies on polyoxometalates (POMs), a class of compounds that includes polyoxotungstates, have used MD simulations to analyze their interaction with proteins. nih.govfrontiersin.org These studies show that the binding is often dominated by electrostatic forces between the anionic POM and positively charged amino acid residues like arginine and lysine (B10760008) on the protein surface. frontiersin.org
| Environmental Factor | Effect on Tungsten Speciation | Modeling Approach | Relevance to this compound |
| pH | Polymerization is favored in acidic conditions. acs.org | Thermodynamic equilibrium modeling. | Predicts whether the monotungstate form is stable or likely to polymerize in different cellular compartments (e.g., cytosol vs. lysosome). |
| Concentration | Higher concentrations promote the formation of polymeric species. copernicus.org | Concentration-dependent simulations. | Helps to understand potential changes in speciation based on local concentration gradients in tissues. |
| Presence of Other Ions (e.g., Phosphate) | Can form heteropolytungstates (e.g., phosphotungstates). dtic.mil | QM/MM and MD simulations. | Determines the likelihood of forming more complex adducts in phosphate-rich biological fluids. |
Theoretical Frameworks for Enzyme-Tungsten Analog Interactions and Mechanistic Insight
Tungsten is known to be a key component in the active sites of certain enzymes, particularly in archaea and bacteria. nih.govresearchgate.net These tungstoenzymes often catalyze redox reactions. rsc.org Theoretical frameworks, primarily based on quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, are crucial for understanding the catalytic mechanisms of these enzymes and for studying how tungsten-containing analogs like this compound might interact with other enzymes. frontiersin.orgresearchgate.net
QM/MM Simulations: For large systems like an enzyme, a full QM calculation is computationally prohibitive. tennessee.edu The QM/MM approach offers a solution by treating the reactive center (e.g., the tungsten analog and key active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. frontiersin.org This allows for the study of reaction mechanisms within the complex enzymatic environment.
Mechanistic Insights: Theoretical studies on native tungstoenzymes, such as aldehyde oxidoreductases and acetylene (B1199291) hydratase, have provided detailed mechanistic proposals. nih.gov For example, DFT calculations have been used to model substrate binding and the subsequent catalytic steps, clarifying the role of the tungsten center which may act as an electrophile to activate substrates. nih.govacs.org These theoretical frameworks can be extended to model the interaction of this compound with enzymes that normally process adenosine or its phosphate (B84403) derivatives (e.g., kinases, phosphatases). Such models could predict whether this compound acts as a substrate, an inhibitor, or has no effect, by calculating the reaction barriers for potential catalytic pathways.
Computational studies comparing analogous molybdenum and tungsten enzymes have also provided insight into why nature selects one metal over the other for specific reactions, often relating to differences in redox potentials and the energies of reaction intermediates. frontiersin.orgacs.org
| Enzyme Class | Theoretical Approach | Focus of Investigation | Mechanistic Questions Addressed |
| Tungstoenzymes (e.g., AOR, AH) | QM/MM, DFT cluster models | Elucidation of the native catalytic cycle. nih.gov | What is the oxidation state of tungsten during catalysis? How is the substrate activated at the metal center? |
| Kinases / Phosphatases | Molecular Docking, QM/MM | Investigating this compound as a potential substrate or inhibitor. | Can this compound bind to the active site? What is the energy barrier for the "tungstyl-transfer" reaction compared to phosphoryl transfer? |
| Molybdoenzymes vs. Tungstoenzymes | DFT, QM/MM | Comparison of reactivity and electronic structure. frontiersin.orgacs.org | Why is tungsten favored for certain low-potential redox reactions? How does the metal influence the properties of the pyranopterin cofactor? |
Potential Research Applications of Adenosine Monotungstate
Development of Biochemical Probes for Adenosine (B11128) Receptors and Associated Signaling Networks
The structural similarity of adenosine monotungstate to endogenous adenosine, a crucial signaling nucleoside, makes it a prime candidate for development as a biochemical probe. wikipedia.org Adenosine exerts its physiological effects by interacting with four G protein-coupled receptors (A₁, A₂A, A₂B, and A₃). wikipedia.org this compound is hypothesized to interact with these same receptors, allowing researchers to investigate their function and signaling pathways. wikipedia.org
A key advantage of this compound as a probe is its enhanced stability. Endogenous adenosine has a very short half-life in circulation (less than 10 seconds) because it is rapidly broken down by the enzyme adenosine deaminase (ADA). wikipedia.orgacs.org The tungsten moiety in this compound provides steric hindrance, making the compound resistant to deamination by ADA. wikipedia.org This prolonged half-life allows for more stable and sustained interaction with adenosine receptors in experimental settings, facilitating the study of downstream signaling events. wikipedia.org
Detailed Research Findings:
A₂A Receptor Modulation: Preliminary studies suggest that this compound may act as a partial agonist at the A₂A adenosine receptor, potentially mimicking the anti-inflammatory effects of adenosine. wikipedia.org
A₂B Receptor Interaction: The electron-withdrawing properties of the tungsten atom are theorized to enhance the compound's affinity for the A₂B receptor. wikipedia.org This could amplify signaling cascades, such as the production of the anti-inflammatory cytokine IL-10 in immune cells like dendritic cells. wikipedia.org
By using this compound, researchers can more effectively trace the complex signaling networks associated with adenosine receptors, which play roles in neurotransmission, vasodilation, and immune responses. asm.org
Exploration in Catalysis and Biocatalysis Mediated by Tungsten
The incorporation of a tungsten atom into the adenosine structure opens up avenues for its use in catalysis. asm.org Tungsten is a transition metal capable of existing in various oxidation states (from +2 to +6), which allows it to participate in electron transfer processes, a fundamental aspect of many catalytic reactions. asm.orgmsu.ru The tungsten center in this compound can undergo oxidation and reduction, making it a potential catalyst for a range of chemical transformations. asm.org
In the field of organic chemistry, other tungsten compounds, such as sodium tungstate (B81510), are already used as catalysts for reactions like the epoxidation of alkenes and the oxidation of alcohols. wikipedia.org this compound could serve as a more complex, targeted catalyst. The adenosine portion of the molecule could act as a scaffold or directing group, bringing the catalytic tungsten center into close proximity with specific substrates, potentially enabling novel reactivity and selectivity.
Detailed Research Findings:
Redox Reactions: The tungsten center is capable of participating in redox reactions, a key feature for catalytic activity. asm.org
Coordination Chemistry: this compound can form coordination complexes with other ligands, which could modify its catalytic properties and allow for the design of custom catalysts for specific applications. asm.org
Biomimetic Systems: Synthetic tungsten complexes are actively being developed as functional analogues of natural enzymes to understand their mechanisms and to create new catalysts. nih.gov this compound fits within this research paradigm as a bio-inspired molecule with potential catalytic functions.
Investigation as a Molecular Tool for Elucidating Molybdenum Biochemistry
A significant application of this compound is as a molecular tool for studying the biochemistry of molybdenum. Tungsten and molybdenum are chemically very similar, as they belong to the same group in the periodic table and share nearly identical atomic and ionic radii. msu.ru This similarity allows tungsten compounds to act as effective probes and inhibitors in biological systems that depend on molybdenum. wikipedia.orgmsu.ru
Many essential enzymes, known as molybdoenzymes, require a molybdenum-containing cofactor (Moco) to function. researchgate.net These enzymes are crucial in the metabolism of nitrogen, sulfur, and carbon. nih.govresearchgate.net Due to its chemical resemblance, tungstate can competitively inhibit the uptake of molybdate (B1676688) by cells and can replace molybdenum in the Moco of many enzymes. asm.orgresearchgate.net This substitution often results in a catalytically inactive enzyme, providing a powerful method for researchers to study the function of specific molybdoenzymes by observing the effects of their inhibition. msu.ru
Detailed Research Findings:
Competitive Inhibition: Tungstate is a well-documented competitive inhibitor of molybdate for uptake and incorporation into enzymes in bacteria, plants, and animals. asm.orgosti.govmsu.ru For instance, tungstate can inhibit nitrate (B79036) reductase, a key molybdoenzyme in plants, by substituting for molybdenum in its active site. researchgate.net
Formation of Inactive Analogs: In most prokaryotic and eukaryotic organisms, tungsten can replace molybdenum in enzymes, leading to the formation of inactive tungsten-containing analogs. msu.ru This allows researchers to selectively shut down the activity of molybdoenzymes to elucidate their roles in metabolic pathways. osti.govresearchgate.net
Probing Active Sites: By designing a molecule like this compound, the adenosine moiety can potentially target the compound to nucleotide-binding sites on or near molybdoenzymes. The tungsten component can then interact with the molybdenum-binding site, acting as a highly specific probe or inhibitor to investigate the enzyme's structure and mechanism.
This application allows for the precise investigation of the nitrate assimilation pathway and other critical metabolic processes without the complications of a fully functioning pathway. osti.gov
Advanced Analytical Techniques for Adenosine Monotungstate Investigation
High-Performance Liquid Chromatography (HPLC) for Isolation, Purity, and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of components within a mixture. rroij.com Its application is vital for isolating adenosine (B11128) monotungstate and assessing its purity. HPLC separates molecules based on their differential distribution between a solid stationary phase (packed into a column) and a liquid mobile phase. conductscience.com For polar compounds like adenosine and its derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.govnih.gov
In a typical RP-HPLC setup for analyzing adenosine-related compounds, a C18 column is used as the stationary phase. nih.govzju.edu.cn This nonpolar material retains molecules based on their hydrophobicity. A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to elute the compounds. nih.govzju.edu.cn Detection is commonly achieved using a UV detector, as the purine (B94841) ring of adenosine has a strong absorbance at specific wavelengths, typically around 260 nm. nih.govresearchgate.net
By optimizing the mobile phase composition and gradient, a precise separation of adenosine monotungstate from precursors (adenosine, tungstate) and potential by-products can be achieved. The area under the resulting chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis. nih.gov The method's reliability is demonstrated by its high accuracy and precision, with reported variations often below 15%. nih.govresearchgate.net This makes HPLC an indispensable tool for quality control and for obtaining highly pure fractions of this compound for further structural and functional studies. rroij.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Waters Symmetry C18 zju.edu.cn | C18 column nih.gov | Amaze TCH helixchrom.com |
| Mobile Phase | Gradient of 0.4% phosphoric acid (A) and methanol (B) zju.edu.cn | Water with 7% v/v acetonitrile nih.gov | Acetonitrile gradient (92% to 70%) with 10 mM ammonium (B1175870) acetate, pH 5 helixchrom.com |
| Flow Rate | Not specified | 0.8 mL/min nih.gov | Not specified |
| Detection | UV at 257 nm zju.edu.cn | UV at 260 nm nih.gov | UV at 255 nm helixchrom.com |
| Limit of Quantification (LOQ) | 0.048 µg/mL zju.edu.cn | 0.25 µmol/L nih.gov | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Identification and Quantification in Complex Matrices
For analyzing this compound in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.commdpi.com It couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. mdpi.com This combination allows for the confident identification and precise quantification of target molecules even at very low concentrations. mdpi.commdpi.com
The LC part of the system separates the components of the mixture, which are then introduced into the mass spectrometer. europeanpharmaceuticalreview.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive molecular weight information. europeanpharmaceuticalreview.com For polar molecules like adenosine and its derivatives, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used. mdpi.comnih.gov HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, which enhances ionization efficiency and detection sensitivity. mdpi.com
Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion (the ionized this compound molecule), fragmenting it, and analyzing the resulting product ions. protocols.io This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification. nih.gov LC-MS/MS methods have been developed for the simultaneous measurement of adenosine and its various phosphorylated forms in diverse samples like plasma, cell lysates, and tissues. nih.govnih.gov Such a method would be highly effective for tracing the metabolic fate or environmental distribution of this compound, distinguishing it from structurally similar endogenous compounds. jfda-online.com The technique's ability to handle complex sample matrices and provide both qualitative and quantitative data makes it invaluable for advanced investigations. nih.govacs.org
| Parameter | Method Details | Reference |
|---|---|---|
| Chromatography | HILIC-HPLC | nih.gov |
| Column | Develosil C30 Reversed-Phase-Aqueous | nih.gov |
| Mobile Phase | Aqueous with 4% acetonitrile and 0.1% formic acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Adenosine Transition (m/z) | Precursor: 268; Product: 136 | mdpi.com |
| Linear Range (Adenosine) | 10–2000 pmol/sample | nih.gov |
In Situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Adsorption and Reaction Mechanisms
In situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for studying molecular interactions at solid-liquid interfaces in real-time. mt.comspecac.com It is exceptionally well-suited for elucidating the adsorption mechanisms of this compound onto mineral surfaces, catalysts, or other materials. The technique works by passing an infrared beam through an internal reflection element (IRE), creating an evanescent wave that penetrates a short distance into the sample placed on the crystal's surface. mt.comspecac.com This allows for the analysis of surface-bound species without interference from the bulk solution. mt.com
Studies on the adsorption of adenosine-5'-monophosphate (AMP) and tungstate (B81510) onto iron oxides like hematite (B75146) provide a clear blueprint for investigating this compound. researchgate.nettnstate.edu By monitoring changes in the vibrational spectra, one can identify which functional groups of the molecule are involved in the surface binding. tnstate.edu For instance, shifts in the vibrational bands corresponding to the phosphate (B84403) moiety of AMP upon adsorption indicate the formation of inner-sphere complexes with the surface. tnstate.edu Similarly, changes in the bands associated with the adenine (B156593) ring can reveal its orientation and involvement in the binding process. tnstate.edu
For this compound, ATR-FTIR could distinguish between different binding configurations. It could determine whether the molecule binds primarily through the tungstate group, the phosphate group, or a combination of both. Time-resolved measurements can track the kinetics of adsorption, providing insights into the reaction rates and mechanisms. researchgate.net This ability to probe surface chemistry in situ and in real-time makes ATR-FTIR an essential tool for understanding the environmental fate, catalytic activity, and interfacial behavior of this compound. diva-portal.orgcsic.es
| Observation | Interpretation | Reference |
|---|---|---|
| Shifts in phosphate vibrational bands | Indicates direct binding of the phosphate moiety to the hematite surface (inner-sphere complexation). | tnstate.edu |
| Changes in adenine ring vibrations | Suggests involvement of the N7 atom and π-electron system of the adenine ring in the adsorption process. | tnstate.edu |
| Time-dependent spectral changes | Allows for the monitoring of adsorption kinetics in real-time. | researchgate.nettnstate.edu |
| Competitive adsorption experiments (e.g., with phosphate) | Reveals the relative binding affinities and mechanisms of different species for the surface. | tnstate.edu |
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Tungsten Coordination Environment Elucidation
X-ray Absorption Fine Structure (XAFS), and specifically the Extended X-ray Absorption Fine Structure (EXAFS) region, is a synchrotron-based technique that provides precise information about the local atomic environment around a specific element. researchgate.netwikipedia.org For this compound, EXAFS is the definitive method for elucidating the coordination chemistry of the tungsten atom. researchgate.net The technique involves tuning X-ray energy across an absorption edge of the target element (the W L3-edge for tungsten) and analyzing the resulting oscillations in the absorption coefficient. researchgate.net These oscillations are caused by the scattering of the ejected photoelectron by neighboring atoms. mpg.de
Analysis of the EXAFS spectrum can determine the type of neighboring atoms, their distance from the central tungsten atom (bond length), and the number of these neighbors (coordination number) with high accuracy. researchgate.netresearchgate.net This is critical for confirming the structure of this compound, particularly the nature of the bond between the tungsten and the adenosine moiety, which is likely mediated by oxygen atoms from the phosphate group. EXAFS studies of various tungsten complexes have successfully characterized W=O (tungstyl) and W-O (tungstate) bond lengths, as well as W-W distances in polytungstate clusters. researchgate.netrsc.org
By applying EXAFS to this compound, researchers could precisely measure the W-O bond distances, confirming the covalent linkage to the phosphate group. The coordination number would reveal how many oxygen atoms are bound to the tungsten center. Furthermore, the technique can distinguish between ordered and disordered structures and is sensitive to even minor structural changes, making it suitable for studying the compound in various states (e.g., solid, solution, or surface-adsorbed). researchgate.netrsc.org This detailed structural information at the atomic level is unobtainable by most other techniques and is fundamental to understanding the compound's properties and reactivity. jetir.org
| System | Scattering Path | Bond Length (Å) | Coordination Number (N) | Reference |
|---|---|---|---|---|
| AC/WO2 Heterogeneous Catalyst | W=O | 1.73 | 2 | rsc.org |
| AC/WO2 Heterogeneous Catalyst | W-O | 1.92 | 2 | rsc.org |
| Simple Tungstate (WO42-) | W-O | 1.78 | ~4 | researchgate.net |
| Tungsten Peroxocomplex | W-O-W | ~3.2 | Variable | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings Regarding Adenosine (B11128) Monotungstate
Direct academic literature solely focused on adenosine monotungstate is limited. However, existing data from chemical databases and related research on adenosine-metal complexes offer some key insights. The compound is identified by its chemical formula, C₁₀H₁₅N₅O₇W. smolecule.com
Initial findings suggest that the incorporation of tungsten into the adenosine structure could enhance its biological activity and stability compared to adenosine alone. smolecule.com This has led to postulations about its potential pharmacological applications. Due to its structural similarity to adenosine, it is hypothesized that this compound may interact with adenosine receptors, which are pivotal in regulating various physiological processes, including neurotransmission and vasodilation. smolecule.comnews-medical.netnih.gov Some studies on adenosine derivatives suggest potential antitumor properties, which might extend to this compound. smolecule.com
The presence of the tungsten atom also opens up possibilities in the field of catalysis. smolecule.com The redox properties of tungsten could allow this compound to participate in electron transfer reactions, a key process in many catalytic cycles. smolecule.com
Unresolved Scientific Questions and Emerging Research Avenues
The novelty of this compound means there are numerous unanswered questions, which in turn represent exciting avenues for future research.
Key Unresolved Questions:
Detailed Biological Activity: The precise biological effects of this compound remain largely uncharacterized. It is unclear how it interacts with the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) and what downstream signaling pathways are activated. wikipedia.org
Mechanism of Action: The specific mechanisms by which this compound might exert any potential therapeutic effects, such as anti-inflammatory or antitumor activities, are unknown. smolecule.comwikipedia.org
Toxicity and Biocompatibility: The in vivo toxicity and biocompatibility of this compound are critical areas that require thorough investigation. The effects of heavy metals on biological systems can be complex and are not fully understood. nih.govnih.goveuropeanreview.org
Synthesis and Stability: While methods for synthesizing adenosine-metal complexes exist, optimizing the synthesis of this compound for yield and purity is an important research direction. nih.gov Furthermore, its stability under physiological conditions needs to be rigorously assessed.
Emerging Research Avenues:
Enzyme Inhibition: Investigating the potential of this compound to inhibit enzymes is a promising area. For instance, tungstate (B81510) is known to interfere with molybdenum-dependent enzymes. mdpi.com This could be explored in the context of specific diseases.
Catalytic Applications: The catalytic potential of this compound is a significant area for exploration. Its use as a catalyst in organic synthesis or for other industrial applications warrants investigation. smolecule.comrsc.org
Radiolabeling and Imaging: The presence of a heavy metal like tungsten could make this compound a candidate for development as a contrast agent or for radiolabeling in medical imaging, although this is highly speculative and would require significant research. researchgate.net
Prospects for Interdisciplinary Collaboration in this compound Studies
The multifaceted nature of this compound necessitates a collaborative approach, integrating expertise from various scientific disciplines to fully unlock its potential.
Chemistry and Materials Science: Chemists will be crucial for developing efficient synthesis and purification methods. nih.govbeilstein-journals.org Materials scientists can contribute by characterizing the structural and electronic properties of the compound, which is essential for understanding its catalytic activity. researchgate.net
Biochemistry and Enzymology: Biochemists can investigate the interaction of this compound with various enzymes and other biological molecules. bohrium.commdpi.com This could reveal novel biological pathways and potential targets for drug development.
Computational Biology and Toxicology: Computational biologists can use modeling to predict the binding of this compound to proteins and to understand its potential interactions at a molecular level. Toxicologists will be essential for assessing its safety profile and understanding any potential adverse effects related to the tungsten component. nih.govtandfonline.com
Such interdisciplinary collaborations will be vital to comprehensively understand the properties of this compound and to explore its potential applications in a safe and effective manner. pnas.orgacs.orgfrontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing adenosine monotungstate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between adenosine derivatives and tungsten salts under controlled pH and temperature. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) to quantify tungsten content, and high-performance liquid chromatography (HPLC) for purity assessment. Elemental analysis is critical to verify stoichiometry . For reproducibility, experimental protocols must detail solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .
Q. Which analytical techniques are most effective for distinguishing this compound from structurally similar adenosine-tungsten complexes?
- Methodological Answer : X-ray crystallography is the gold standard for resolving atomic-level structural differences. Spectroscopic techniques like Fourier-transform infrared (FTIR) can identify unique vibrational modes of the tungsten-oxygen bonds. Comparative mass spectrometry (MS) profiles, particularly tandem MS/MS, help differentiate fragmentation patterns between monotungstate and polytungstate complexes . Ensure data is cross-validated with synthetic controls to avoid misassignment .
Advanced Research Questions
Q. How does adenosine monotungstone’s coordination geometry influence its interaction with enzymatic binding sites, such as glycogen phosphorylase?
- Methodological Answer : Use molecular docking simulations to model interactions between this compound and the inhibitor site of glycogen phosphorylase (GP), which is known to bind purine analogs like AMP and ATP . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Compare results with crystallographic data of GP-inhibitor complexes to assess geometric compatibility. Note that tungsten’s larger atomic radius compared to phosphorus may sterically hinder binding, necessitating mutagenesis studies to evaluate selectivity .
Q. What computational strategies can predict this compound’s redox behavior in biological systems?
- Methodological Answer : Density functional theory (DFT) calculations can model electron-transfer pathways and redox potentials. Pair these with cyclic voltammetry experiments to validate predictions. Focus on tungsten’s oxidation states (e.g., W⁶+ vs. W⁴+) and their stability under physiological conditions. Incorporate solvent effects and pH-dependent speciation models to refine accuracy .
Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from variability in cell permeability, metabolic degradation, or off-target interactions. Design dose-response studies using isogenic cell lines to isolate genetic factors. Employ metabolomics to track compound stability and degradation products. Cross-reference with proteomic data to identify potential binding partners beyond the hypothesized targets . If contradictions persist, conduct in vivo studies to assess tissue-specific bioavailability .
Q. What methodologies are recommended for investigating this compound’s role in modulating ATP-dependent enzymatic cascades?
- Methodological Answer : Use kinetic assays (e.g., NADH-coupled assays) to measure ATPase activity in the presence of this compound. Compare inhibition constants (Kᵢ) with natural substrates like ATP or AMP. For mechanistic insights, employ stopped-flow spectroscopy to resolve transient intermediates. To confirm specificity, test structurally analogous compounds (e.g., adenosine molybdate) and evaluate competitive binding .
Guidelines for Data Interpretation and Reporting
- Handling Contradictions : Follow ’s framework for evaluating consistency and directness. If conflicting data emerge, classify them by experimental conditions (e.g., pH, temperature) and adjust evidence reliability tiers accordingly. Replicate studies under standardized protocols .
- Ethical Data Presentation : Avoid selective reporting of favorable results. Use supplementary materials for raw datasets, ensuring transparency and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
